
N-phenyl-N'-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N'-(3-phenylpropyl)urea (PPU) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. PPU is a white crystalline solid that is soluble in organic solvents and has a melting point of 168-170°C. This compound is a urea derivative that contains both phenyl and propyl groups, making it an attractive molecule for studying the effects of chemical modifications on biological activity.
作用機序
The mechanism of action of N-phenyl-N'-(3-phenylpropyl)urea is not fully understood, but it is believed to be related to its ability to modify the chemical structure of proteins and other biological molecules. This compound is thought to interact with specific amino acid residues in proteins, leading to changes in their conformation and activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channels, and the regulation of gene expression. These effects are thought to be related to the ability of this compound to modify the chemical structure of proteins and other biological molecules.
実験室実験の利点と制限
One of the main advantages of using N-phenyl-N'-(3-phenylpropyl)urea in lab experiments is its ability to modify the chemical structure of proteins and other biological molecules in a controlled manner. This allows researchers to study the effects of specific chemical modifications on biological activity. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research involving N-phenyl-N'-(3-phenylpropyl)urea. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the study of the effects of this compound on specific biological systems, such as the nervous system or the immune system. Additionally, this compound may have potential applications in drug development and other areas of biotechnology.
合成法
N-phenyl-N'-(3-phenylpropyl)urea can be synthesized through a series of chemical reactions starting from phenyl isocyanate and 3-phenylpropylamine. The reaction involves the formation of a urea bond between the two molecules, resulting in the formation of this compound. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
N-phenyl-N'-(3-phenylpropyl)urea has been used in a wide range of scientific research applications due to its unique chemical properties. One of the most important applications of this compound is in the study of the mechanism of action of various biological molecules. This compound can be used as a tool to modify the chemical structure of proteins and other biological molecules, allowing researchers to study their function and activity in greater detail.
特性
IUPAC Name |
1-phenyl-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYHHOEZMXBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299673 |
Source


|
| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70622-91-2 |
Source


|
| Record name | NSC131954 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenyl-3-(3-phenylpropyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

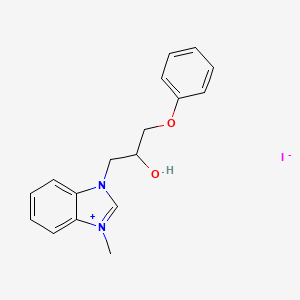
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)
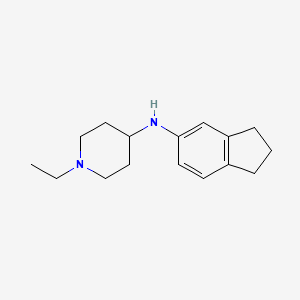

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)

![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)
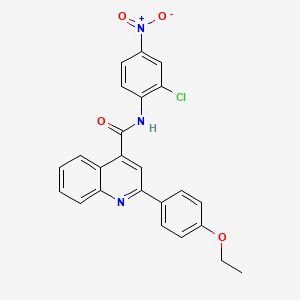
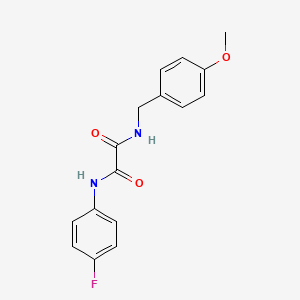
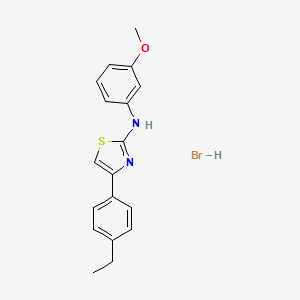
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)